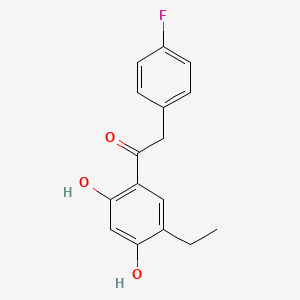![molecular formula C20H23NO2 B5726635 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5726635.png)
1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline, also known as TMAQ, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. TMAQ is a tetrahydroquinoline derivative that has been synthesized through a variety of methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to act through multiple pathways. 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in increased levels of acetylcholine in the brain, which may improve cognitive function. 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has also been shown to have antioxidant properties, which may help to protect neurons from oxidative stress.
Biochemical and Physiological Effects:
1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective and antioxidant properties, 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases. 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has also been shown to have anti-cancer properties, which may make it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have high purity. 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline is also stable under a variety of conditions, which makes it a useful tool for studying its mechanism of action and physiological effects. However, there are also limitations to the use of 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of studies. Additionally, 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has not been extensively studied in humans, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for research on 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline. One area of interest is in the development of 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline-based therapies for neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline and its potential therapeutic applications. Additionally, more research is needed to investigate the anti-inflammatory and anti-cancer properties of 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline and its potential use in the treatment of these diseases.
Méthodes De Synthèse
1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline can be synthesized through a variety of methods, including the reaction of 2,3,5-trimethylphenol with acetic anhydride and ammonium acetate, as well as through the reaction of 1,2,3,4-tetrahydroquinoline with 2,3,5-trimethylphenoxyacetic acid. These methods have been optimized to yield high purity 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline.
Applications De Recherche Scientifique
1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has been investigated for its potential therapeutic applications in a variety of scientific research studies. One such application is in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has been shown to have neuroprotective effects, which may help to slow or prevent the progression of these diseases.
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(2,3,5-trimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-14-11-15(2)16(3)19(12-14)23-13-20(22)21-10-6-8-17-7-4-5-9-18(17)21/h4-5,7,9,11-12H,6,8,10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRWXQKLFWXCCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)N2CCCC3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2,3,5-trimethylphenoxy)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5726582.png)




![N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B5726603.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-methoxyphenyl)benzenesulfonamide](/img/structure/B5726606.png)
![6-methoxy-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5726614.png)
![ethyl {[5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5726624.png)

![4-[(1-hydroxycyclohexyl)ethynyl]-N-(2-phenylethyl)benzamide](/img/structure/B5726636.png)
![N-[3-(aminocarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5726638.png)
